1-Bromo-3-(trimethoxymethyl)benzene
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Overview
Description
1-Bromo-3-(trimethoxymethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom and a trimethoxymethyl group
Preparation Methods
The synthesis of 1-Bromo-3-(trimethoxymethyl)benzene typically involves the bromination of 3-(trimethoxymethyl)benzene. This process can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions must be carefully controlled to ensure the selective bromination of the benzene ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Bromo-3-(trimethoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The trimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bromine, aluminum chloride, ferric bromide, phenylmagnesium bromide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(trimethoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-(trimethoxymethyl)benzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack . The trimethoxymethyl group can also influence the reactivity of the compound by donating electron density through resonance effects.
Comparison with Similar Compounds
1-Bromo-3-(trimethoxymethyl)benzene can be compared with other bromobenzenes such as:
Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.
1-Bromo-3-methylbenzene: Similar in structure but with a methyl group instead of a trimethoxymethyl group.
1-Bromo-3-methoxybenzene: Contains a methoxy group instead of a trimethoxymethyl group.
The uniqueness of this compound lies in the presence of the trimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.
Properties
IUPAC Name |
1-bromo-3-(trimethoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-10(13-2,14-3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWXQPIOLRROOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC=C1)Br)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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